N-(2-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide

Description

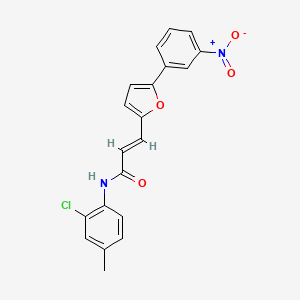

N-(2-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a synthetic acrylamide derivative characterized by a furan-2-yl core substituted with a 3-nitrophenyl group at the 5-position and an acrylamide side chain bearing a 2-chloro-4-methylphenyl moiety. Its synthesis typically involves multi-step organic reactions, including condensation and functional group transformations, as seen in related acrylamide derivatives .

Properties

CAS No. |

853351-37-8 |

|---|---|

Molecular Formula |

C20H15ClN2O4 |

Molecular Weight |

382.8 g/mol |

IUPAC Name |

(E)-N-(2-chloro-4-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |

InChI |

InChI=1S/C20H15ClN2O4/c1-13-5-8-18(17(21)11-13)22-20(24)10-7-16-6-9-19(27-16)14-3-2-4-15(12-14)23(25)26/h2-12H,1H3,(H,22,24)/b10-7+ |

InChI Key |

WNKWPRWXMOPDLX-JXMROGBWSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide typically involves the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the nitrophenyl group: This step involves nitration reactions using reagents such as nitric acid and sulfuric acid.

Formation of the acrylamide moiety: This can be done through the reaction of an appropriate amine with acryloyl chloride under basic conditions.

Introduction of the chloro-methylphenyl group: This step involves the chlorination of a methylphenyl precursor using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitrophenyl group can be reduced to form amino derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium azide or thiourea under basic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic applications.

Industry: Used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Furan vs. Thiophene Core

- Thiophene Analogues :

Compounds like (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497) replace the furan ring with a thiophene moiety. This substitution alters electronic properties (e.g., increased lipophilicity due to sulfur) and biological activity. For instance, DM497 modulates α7 nicotinic acetylcholine receptors (α7 nAChRs) with distinct efficacy compared to furan derivatives .

Acrylamide Side Chain Modifications

- Morpholinophenyl Substituents: Compounds such as (E)-N-(3-formyl-4-morpholinophenyl)-3-(furan-2-yl)acrylamide (27a) feature a morpholine ring, which improves solubility and pharmacokinetic profiles. The target compound’s chloro-methylphenyl group, in contrast, may enhance membrane permeability due to its hydrophobic nature .

- Sulfonamide and Halogenated Groups :

Derivatives like (E)-N-{4-Chloro-5-methyl-2-[(naphthalen-1-yl)methylthio]phenylsulfonyl}-3-(4-nitrophenyl)acrylamide (16f) incorporate sulfonyl and halogen groups, which are linked to antimicrobial and anticancer activities. The target compound’s nitro group may similarly contribute to redox-mediated cytotoxicity .

Enzyme Inhibition

- Sortase A Inhibitors :

Analogues like 27a and 28 (thiophene-containing) inhibit Staphylococcus aureus Sortase A, a virulence factor. The target compound’s nitro group could enhance binding to active sites through π-π stacking or hydrogen bonding, though specific inhibitory data are pending . - Antiviral Potential: The furan-acrylamide scaffold is shared with (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide, a known NSP13 helicase inhibitor. The nitro substituent in the target compound may improve interaction with viral enzymes, but efficacy requires validation .

Receptor Modulation

- Nicotinic Acetylcholine Receptors :

(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497) acts as a positive allosteric modulator (PAM) of α7 nAChRs, whereas furan derivatives like (E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide (DM490) exhibit antagonistic effects. This highlights the critical role of heterocycle choice in receptor activity .

Physicochemical Properties

Biological Activity

N-(2-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide is a synthetic organic compound notable for its complex structure, which incorporates a furan ring, an acrylamide moiety, and various aromatic substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The molecular formula is with a molecular weight of approximately 392.81 g/mol.

Chemical Structure and Properties

The structural characteristics of N-(2-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide include:

- Chloro Group : Enhances lipophilicity and may influence receptor interactions.

- Nitrophenyl Substituent : Potential for bioreduction, leading to reactive intermediates.

- Furan Ring : Known for various biological activities including antimicrobial properties.

Antimicrobial Properties

Research indicates that N-(2-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide exhibits significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve the inhibition of essential enzymes or interference with cellular processes.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Staphylococcus aureus | 0.0195 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antibiotics and antifungal agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of specific cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Case Study:

A study investigated the effects of N-(2-Chloro-4-methylphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)acrylamide on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values around 10 µM for MCF-7 cells, suggesting promising anticancer efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The nitro group can undergo reduction within cells, generating reactive intermediates that may inhibit key enzymes involved in cellular metabolism.

- DNA Interaction : Reactive intermediates may also interact with DNA, leading to damage and subsequent apoptosis in cancer cells.

- Cell Membrane Disruption : The lipophilic nature due to the chloro group may facilitate membrane penetration, disrupting cellular integrity and function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.